molecular formula C11H11Cl2NO2 B134108 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol CAS No. 62265-67-2

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

Cat. No. B134108
CAS RN: 62265-67-2
M. Wt: 260.11 g/mol
InChI Key: OMZBOXOCCLZODD-UHFFFAOYSA-N
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Description

The compound 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol is a chemical entity that has been studied for its potential as an antiamebic agent. It has been shown to exhibit potent activity against Entamoeba criceti in a hamster model, which has led to its selection for human trials .

Synthesis Analysis

The synthesis of related tetrahydroquinoline compounds involves various chemical reactions, including the Pictet-Spengler reaction, acylation, and oxidation processes. For instance, the synthesis of 1,2-disubstituted tetrahydrobenz[g]isoquinoline-5,10-diones was achieved through an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide . Similarly, the synthesis of 1-chloromethyl-6,7-dimethoxytetrahydroisoquinoline hydrochloride involved acylation and the Bischler-Napieralski reaction . These methods provide insights into the possible synthetic routes that could be applied to the synthesis of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as IR and 1H NMR spectroscopy . The absolute configuration of chiral tetrahydroisoquinoline derivatives has been established by X-ray diffractometry . These techniques are crucial for confirming the structure of synthesized compounds, including the dichloroacetyl derivative of tetrahydroquinolin-6-ol.

Chemical Reactions Analysis

Tetrahydroquinoline derivatives undergo a range of chemical reactions. For example, photochemical synthesis has been used to create tetrahydroisoquinolin-3-ones from N-chloroacetylbenzylamines . Oxidative rearrangement reactions have been observed with tetrahydroisoquinolines treated with lead tetraacetate, leading to the formation of oxazoloisoquinolinones . These reactions demonstrate the reactivity of the tetrahydroquinoline scaffold and may provide insights into the chemical behavior of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For instance, the introduction of chloro and methoxy groups can affect the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetic properties . The resolution of chiral tetrahydroisoquinoline derivatives and the study of their enantiomers have shown differences in biological activity, which is important for understanding the pharmacodynamics of these compounds .

Scientific Research Applications

Novel Synthetic Methods

Recent studies have demonstrated innovative methods to synthesize tetrahydroquinoline derivatives. For instance, a facile synthesis route was established for chiral tetrahydroquinolin-4-ol and tetrahydro-1H-benzo[b]azepin-5-ol derivatives using Novozyme 435 lipase mediated enantioselective kinetic resolution, achieving high yields and enantiomeric excess (ee) values (Zhou et al., 2015). Moreover, a one-pot, four-component process was introduced for synthesizing dihydropyrindines and tetrahydroquinolines, showcasing the versatility of these compounds in chemical synthesis (Yehia et al., 2002).

Crystallography and Structural Analysis

Significant progress has been made in understanding the structural properties of tetrahydroquinoline derivatives. The crystal structure of spiro[cyclohexane-1,2'-6'-methoxy-1'-(α-chloroacetyl)-1,2',3',4'-tetrahydro-4'-methylquinoline] was elucidated, revealing insights into the molecular conformation and packing, which is crucial for designing compounds with desired physical and chemical properties (Soriano-garcia et al., 2000).

Enzyme Inhibition for Therapeutic Applications

Tetrahydroquinoline derivatives have shown potential as enzyme inhibitors. Compounds based on carbamic acid quinolin-6-yl esters, derived from 1-substituted 1,2,3,4-tetrahydroquinolin-6-ols, were identified as novel inhibitors of acetylcholinesterase. These compounds displayed promising cognitive improvements in vivo, comparable to standard Alzheimer's disease drugs (Decker, 2007).

Medicinal Chemistry and Drug Development

Tetrahydroquinoline derivatives are important intermediates in cardiovascular drugs and dyes. A review highlighted the synthesis and application of these derivatives, discussing various synthetic methods and their role in medicinal chemistry and dye applications. It emphasized the need for developing atom-economic methods and synthesizing enantiomerically pure derivatives for potential therapeutic applications (Guobao, 2012).

Oxidative Rearrangement and Synthetic Applications

An interesting study on oxidative rearrangement revealed that treatment of certain tetrahydroisoquinoline derivatives with lead tetraacetate resulted in the formation of oxazoloisoquinolinones, highlighting a unique 'intramolecular iminohaloform' rearrangement. This finding opens up new avenues for synthetic applications of these compounds (Lenz et al., 2004).

properties

IUPAC Name

2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-10(13)11(16)14-5-1-2-7-6-8(15)3-4-9(7)14/h3-4,6,10,15H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZBOXOCCLZODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)N(C1)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211319
Record name 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol

CAS RN

62265-67-2
Record name 2,2-Dichloro-1-(3,4-dihydro-6-hydroxy-1(2H)-quinolinyl)ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
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Record name 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
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Record name 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IA Naguib, EA Abdelaleem, ES Hassan… - Spectrochimica Acta Part …, 2020 - Elsevier
Abstract Development and validation of accurate and selective spectrophotometric methods were carried out for determination of a new combination of Mebendazole and Quinfamide in …
Number of citations: 8 www.sciencedirect.com
IA Naguib, ES Hassan, AA Emam… - Journal of …, 2020 - academic.oup.com
Two selective and sensitive chromatographic methods were developed for simultaneous determination of new combination of quinfamide and mebendazole in bulk powder and in …
Number of citations: 7 academic.oup.com

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